molecular formula C8H4ClIN2 B11836858 2-Chloro-6-iodo-1,8-naphthyridine

2-Chloro-6-iodo-1,8-naphthyridine

Cat. No.: B11836858
M. Wt: 290.49 g/mol
InChI Key: DBKBAYLNZBLUKL-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-1,8-naphthyridine typically involves halogenation reactions. One common method is the chlorination of 1,8-naphthyridine derivatives using reagents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) . The iodination step can be achieved using iodine or iodinating agents under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various arylated or alkylated naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-1,8-naphthyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives.

Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

2-chloro-6-iodo-1,8-naphthyridine

InChI

InChI=1S/C8H4ClIN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H

InChI Key

DBKBAYLNZBLUKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)I)Cl

Origin of Product

United States

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